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6-Chloro-2-methoxypyridin-3-
Compound Name:
amine

Cat. No.: B1452435

An In-depth Technical Guide to 6-Chloro-2-methoxypyridin-3-amine
Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 6-Chloro-2-
methoxypyridin-3-amine, a key heterocyclic building block in modern synthetic chemistry. As
a substituted pyridinamine, this compound embodies a structural motif frequently utilized in the
development of novel pharmaceutical agents and advanced agrochemicals. This guide delves
into its core molecular structure, physicochemical properties, and detailed spectroscopic
characteristics. Furthermore, it presents a validated synthetic pathway, discusses its chemical
reactivity, and outlines its applications, particularly in the context of drug discovery. The content
herein is intended for researchers, medicinal chemists, and process development scientists,
offering both foundational knowledge and practical insights grounded in established chemical
principles.

Molecular Identity and Physicochemical Properties

6-Chloro-2-methoxypyridin-3-amine is a trifunctionalized pyridine ring system. The strategic
placement of an amine, a methoxy group, and a chlorine atom creates a versatile scaffold with
multiple points for chemical modification. The electron-donating nature of the amino and
methoxy groups, contrasted with the electron-withdrawing and nucleophilic displacement-prone
chloro group, imparts a unigue reactivity profile essential for its role as an intermediate.
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The structural and key identifying information for this compound is summarized in Table 1.

Table 1: Core Identifiers for 6-Chloro-2-methoxypyridin-3-amine

Identifier Value Source
6-chloro-2-methoxypyridin-3-

IUPAC Name ) [1]
amine

CAS Number 914222-86-9 [2][3]

Molecular Formula CeH7CIN20 [1103114]

Molecular Weight 158.59 g/mol [4]

Canonical SMILES

COC1=C(N)C=CC(=N1)Cl

[1]

INChI=1S/C6H7CIN20/c1-10-

InChl 6-4(8)2-3-5(7)9-6/h2- [1]
3H,8H2,1H3
NBYVIQCFOQQXPZ-

InChlKey Q QQ [1]

UHFFFAOYSA-N

The general physicochemical and safety properties, derived from supplier data and

computational predictions, are outlined in Table 2.

Table 2: Physicochemical and Safety Data
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Property

Value Source

Physical Form

Solid [5]

Storage Temperature

Room Temperature, Sealed in

[4]

Dry
XlogP (Predicted) 1.4 [1]
Topological Polar Surface Area  48.1 A2 [6]
Hydrogen Bond Donors 1 [7]
Hydrogen Bond Acceptors 3 [61[7]

Primary Hazards

Harmful if swallowed, Causes

[8]19]

skin and eye irritation

Spectroscopic Characterization: An Interpretive

Analysis

While specific, published spectra for 6-chloro-2-methoxypyridin-3-amine are not widely

available, its spectral characteristics can be reliably predicted based on foundational

spectroscopic principles and data from analogous structures. This section provides an expert

interpretation of the expected *H NMR, 3C NMR, Mass Spectrometry, and IR data.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons,

the amine protons, and the methoxy group protons.

o Aromatic Protons (H-4, H-5): The pyridine ring contains two vicinal protons. H-5 is expected

to appear as a doublet at approximately & 7.1-7.3 ppm, coupled to H-4. H-4, in turn, will

appear as a doublet at a slightly downfield shift of & 7.3-7.5 ppm. The coupling constant (J)

for this interaction should be in the range of 8-9 Hz, typical for ortho-coupling on a pyridine

ring.

* Amine Protons (-NHz): The two protons of the primary amine will likely appear as a broad

singlet around & 3.5-4.5 ppm. The chemical shift and peak shape can be highly variable
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depending on the solvent, concentration, and temperature due to hydrogen bonding and
exchange phenomena.

o Methoxy Protons (-OCHs): The three equivalent protons of the methoxy group will present as
a sharp singlet at approximately & 3.9-4.1 ppm. This region is characteristic for methoxy
groups attached to an aromatic system.[10]

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled 3C NMR spectrum will display six distinct signals corresponding to the
six carbon atoms of the molecule.

e C-2 and C-6 (Substituted Carbons): The carbon bearing the methoxy group (C-2) and the
carbon bearing the chlorine atom (C-6) are expected to be the most downfield, likely
appearing in the 4 150-165 ppm range. The C-O bond at C-2 will induce a significant
downfield shift.[11]

o C-3 (Amine-substituted Carbon): The C-3 carbon, directly attached to the electron-donating
amine group, will be shifted upfield relative to other aromatic carbons, likely appearing
around 0 135-140 ppm.

e C-4 and C-5: These carbons will resonate in the typical aromatic region. C-5 is expected
around 0 120-125 ppm, while C-4 may appear slightly more downfield.

» Methoxy Carbon (-OCHs): The carbon of the methoxy group will appear as a distinct signal in
the upfield region, typically around & 50-55 ppm.[12]

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) would provide critical information for structural
confirmation.

e Molecular lon Peak (M*): The spectrum will exhibit a prominent molecular ion peak.
Crucially, due to the natural isotopic abundance of chlorine (3>CI:3’Cl = 3:1), this will appear
as a pair of peaks: one for [CeH73°CIN20]* at m/z 158 and another for [CeH73’CIN20]* at m/z
160, with an intensity ratio of approximately 3:1.[1] This isotopic signature is a definitive
indicator of the presence of one chlorine atom.
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o Key Fragmentation: Common fragmentation pathways would include the loss of a methyl
radical (*CHs) from the methoxy group to give an [M-15]* peak, or the loss of a chlorine
radical (+Cl) to yield an [M-35]* peak.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present.

e N-H Stretching: Two sharp bands are expected in the 3300-3500 cm~1 region, corresponding
to the asymmetric and symmetric stretching vibrations of the primary amine (-NHz) group.
[13]

e C-H Stretching: Aromatic C-H stretching will appear as a series of weaker bands just above
3000 cm~1, while the aliphatic C-H stretching of the methoxy group will be observed as sharp
bands just below 3000 cm~1.

e C=C and C=N Ring Stretching: Strong absorptions between 1450-1600 cm~* are
characteristic of the pyridine ring stretching vibrations.[13]

e C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected
in the 1200-1250 cm~* region.

e C-CI Stretching: The C-ClI stretching vibration will appear as a moderate to strong band in the
fingerprint region, typically between 700-850 cm~1.

Synthesis and Reactivity
Proposed Synthesis Pathway

6-Chloro-2-methoxypyridin-3-amine is not typically synthesized from simple precursors in a
single step but is built up through a multi-step sequence that strategically introduces the
functional groups. A logical and industrially viable approach begins with 2,6-dichloro-3-
nitropyridine. This pathway offers excellent control over regiochemistry.

The key steps are:

o Selective Methoxylation: 2,6-dichloro-3-nitropyridine is treated with sodium methoxide. The
C-6 position is generally more susceptible to nucleophilic substitution than the C-2 position in

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_6_Chloropyridin_3_amine_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_6_Chloropyridin_3_amine_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1452435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

this system, but reaction conditions can be optimized. A more reliable route involves the
ammonolysis of 2,6-dichloro-3-nitropyridine to first yield 2-amino-6-chloro-3-nitropyridine,
followed by methoxylation.[14] However, for this guide, we will illustrate the direct
methoxylation followed by reduction.

» Reduction of the Nitro Group: The resulting 6-chloro-2-methoxy-3-nitropyridine is then
subjected to a reduction reaction to convert the nitro group (-NO2) into the target primary
amine (-NHz2). Common reducing agents for this transformation include tin(ll) chloride (SnClz2)
in acidic media or catalytic hydrogenation.[14]

This workflow is illustrated in the diagram below.

Starting Material

(2,6-Dich|oro-3-nitropyridina
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2.Control T
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Caption: Synthetic workflow for 6-Chloro-2-methoxypyridin-3-amine.

Experimental Protocol: Reduction of 6-Chloro-2-
methoxy-3-nitropyridine

This protocol describes the reduction step using tin(ll) chloride, a reliable and scalable
laboratory method.

Causality: Tin(ll) chloride is an effective chemoselective reducing agent for converting aromatic
nitro groups to amines, even in the presence of other reducible functionalities like the chloro
group, which remains intact under these conditions. The acidic medium (concentrated HCI) is
required to activate the tin chloride and protonate the nitro group, facilitating the electron
transfer process.

Protocol:

» Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical
stirrer, a reflux condenser, and a thermometer, add 6-chloro-2-methoxy-3-nitropyridine (10.0

g, 1eq).

» Reagent Addition: Add concentrated hydrochloric acid (100 mL) to the flask. Stir the resulting
slurry at room temperature.

o Reductant Addition: Carefully add tin(Il) chloride dihydrate (SnCl2-:2H20, 4.5 eq) portion-wise
to the stirred mixture. The addition should be controlled to keep the internal temperature
below 50 °C, as the reaction is exothermic.

o Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain
for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

o Work-up: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a 50% aqueous
sodium hydroxide (NaOH) solution to neutralize the acid and basify the mixture to a pH > 10.
This will precipitate tin salts as tin hydroxide.

o Extraction: Extract the product from the aqueous slurry with a suitable organic solvent, such
as ethyl acetate or dichloromethane (3 x 100 mL).
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« |solation: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SOa), filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude solid can be purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the
pure 6-Chloro-2-methoxypyridin-3-amine.

Reactivity Profile

The molecule's three functional groups provide distinct handles for further chemical
elaboration:

e Amine Group: The nucleophilic amine at C-3 is the primary site for reactions such as
acylation, sulfonylation, alkylation, and participation in transition-metal-catalyzed cross-
coupling reactions (e.g., Buchwald-Hartwig amination).

e Chloro Group: The chlorine atom at C-6 can be displaced by various nucleophiles via
nucleophilic aromatic substitution (SnAr), particularly when the pyridine nitrogen is activated
(e.g., by protonation or quaternization). It is also a handle for cross-coupling reactions like
Suzuki, Sonogashira, or Heck couplings.

» Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh
acidic conditions (e.g., HBr, BBrs) to reveal a hydroxyl group, providing another point for
functionalization.

Applications in Drug Discovery and Medicinal
Chemistry

Heterocyclic scaffolds, particularly substituted pyridines, are considered "privileged structures"
in medicinal chemistry due to their ability to form key hydrogen bonds and engage in favorable
interactions with a wide range of biological targets. 6-Chloro-2-methoxypyridin-3-amine
serves as an invaluable starting material for accessing more complex molecules.

Its utility lies in its capacity to be elaborated into bi- or polycyclic systems. For instance, the
amine and chloro functionalities can be used in tandem to construct fused ring systems, a
common strategy in the synthesis of kinase inhibitors. The synthesis of Deucravacitinib, a
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TYK2 inhibitor, involves related heterocyclic buil

ding blocks, highlighting the importance of such

intermediates in constructing complex active pharmaceutical ingredients.[15]
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Caption: Conceptual use of the title compound in multi-step synthesis.

Safety and Handling

As with any laboratory chemical, 6-Chloro-2-methoxypyridin-3-amine must be handled with

appropriate care. The primary hazards are associated with ingestion and contact with skin and

eyes.

Table 3: GHS Hazard Information

Pictogram GHS Code Hazard Statement Source
H302: Harmful if
swallowed.H315:

Causes skin
leoalt text GHSO07 irritation.H319: -

Causes serious eye
irritation.H335: May
cause respiratory

irritation.

Handling Recommendations:

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

o Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16]

o Handling Practices: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash

hands thoroughly after handling.[17]

o Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [6-Chloro-2-methoxypyridin-3-amine molecular structure
and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1452435#6-chloro-2-methoxypyridin-3-amine-
molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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